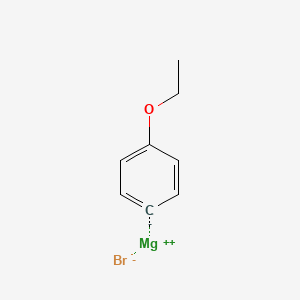
4-羟基-7-甲氧基喹啉-6-甲酰胺
描述
4-Hydroxy-7-methoxyquinoline-6-carboxamide is a chemical compound with the molecular formula C11H10N2O3 and a molecular weight of 218.209 . It is used in cancer research and is categorized under Kinase Modulators .
Synthesis Analysis
The synthesis of a similar compound, lenvatinib, has been reported using 4-nitrophenyl cyclopropylcarbamate . The 4-nitrophenyl cyclopropylcarbamate was prepared by the reaction of 4-nitrophenyl chloroformate and cyclopropyl amine in acetonitrile at room temperature . Lenvatinib was then synthesized by reacting 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide with 4-nitrophenyl cyclopropylcarbamate .Molecular Structure Analysis
The molecular structure of 4-Hydroxy-7-methoxyquinoline-6-carboxamide consists of a quinoline core with a hydroxy group at the 4-position, a methoxy group at the 7-position, and a carboxamide group at the 6-position .科学研究应用
合成和配体应用
- 喹啉衍生物的合成:喹啉衍生物,包括与 4-羟基-7-甲氧基喹啉-6-甲酰胺 相似的衍生物,已被合成,可作为血清素受体的潜在配体。这些化合物在特定浓度下显示出亲和力,并可能与血清素类似地结合 (Hanna-Elias et al., 2009).
抗菌应用
- 新型抗菌化合物:涉及含有 1,3,4-噻二唑部分的 8-甲氧基喹啉-2-甲酰胺化合物的合成研究表明,这些化合物对各种细菌表现出中等到良好的抗菌功效,暗示了在对抗细菌感染方面的潜在应用 (Qu et al., 2018).
酶抑制和分子建模
- 胆碱酯酶抑制剂和钙通道拮抗剂:合成的喹啉衍生物,包括 4-羟基-2-氧代-1,2-二氢喹啉-3-甲酰胺,已被评估为胆碱酯酶和钙通道拮抗剂的抑制剂。这项研究为这些化合物在与酶抑制相关的治疗应用中开辟了可能性 (Tomassoli et al., 2011).
抗癌活性
- 具有抗癌活性的化合物:与 4-羟基-7-甲氧基喹啉-6-甲酰胺 结构相似的 3-羟基喹啉-2(1H)-酮核心已被探索用于开发对特定癌细胞系具有显着抗癌活性的新化合物。这表明在癌症治疗策略中具有潜在作用 (Paterna et al., 2020).
分子开关特性
- 分子开关系统:将喹啉衍生物作为潜在分子开关系统进行的研究突出了这些化合物在分子电子学领域的用途广泛。基于结构修饰改变特性的能力对于未来的技术应用可能非常重要 (Csehi et al., 2014).
抗病毒应用
- 抗疱疹活性:包括与 4-羟基-7-甲氧基喹啉-6-甲酰胺 结构相关的化合物的 4-羟基喹啉-3-甲酰胺类表现出广谱抗疱疹活性。这表明在治疗由疱疹病毒引起的疾病方面具有潜在应用 (Oien et al., 2002).
作用机制
Target of Action
7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxamide is a metabolite of Lenvatinib . Lenvatinib is an orally active inhibitor of multiple receptor tyrosine kinases, including VEGF, FGF, and SCF receptors . These receptors play crucial roles in angiogenesis and cellular proliferation, making them key targets in cancer treatment .
Mode of Action
As a metabolite of Lenvatinib, 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxamide likely shares a similar mode of action. Lenvatinib inhibits the kinase activities of vascular endothelial growth factor (VEGF) receptors VEGFR1 (FLT1), VEGFR2 (KDR), and VEGFR3 (FLT4) . It also inhibits other receptor tyrosine kinases that have been implicated in pathogenic angiogenesis, tumor growth, and cancer progression .
Biochemical Pathways
The inhibition of these receptors by Lenvatinib and its metabolites disrupts several key biochemical pathways. It blocks the VEGF signaling pathway, reducing angiogenesis and thus the supply of oxygen and nutrients to the tumor . It also inhibits the FGF and SCF pathways, which are involved in cell proliferation and survival .
Result of Action
The result of the action of 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxamide is likely to be similar to that of Lenvatinib. By inhibiting key receptor tyrosine kinases, it can reduce angiogenesis and disrupt cell proliferation and survival pathways, potentially leading to the inhibition of tumor growth .
Action Environment
The action of 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxamide, like other drugs, can be influenced by various environmental factors. These can include the physiological environment, such as the pH and presence of other metabolites, and external factors such as temperature and light. The compound should be stored in a sealed, dry environment at room temperature .
生化分析
Biochemical Properties
The role of 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxamide in biochemical reactions is primarily associated with its function as a metabolite of Lenvatinib
Cellular Effects
Given its role as a metabolite of Lenvatinib, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
属性
IUPAC Name |
7-methoxy-4-oxo-1H-quinoline-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-10-5-8-6(4-7(10)11(12)15)9(14)2-3-13-8/h2-5H,1H3,(H2,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSGIBJYMYHCMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=O)C=CNC2=C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
417724-81-3 | |
| Record name | 1,4-Dihydro-7-methoxy-4-oxo-6-quinolinecarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0417724813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-DIHYDRO-7-METHOXY-4-OXO-6-QUINOLINECARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N26F8UDG8D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



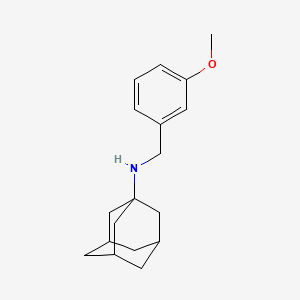
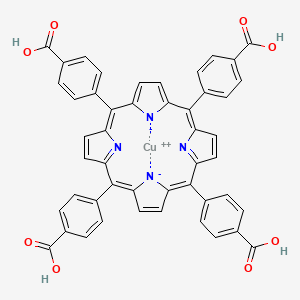
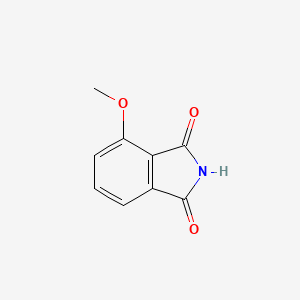
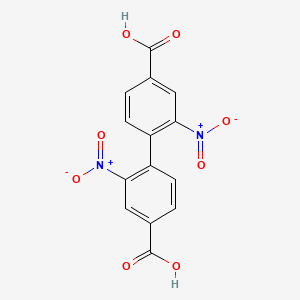

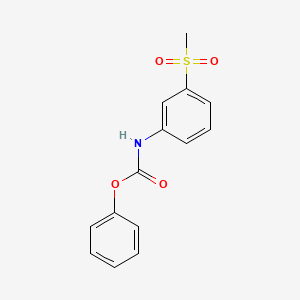



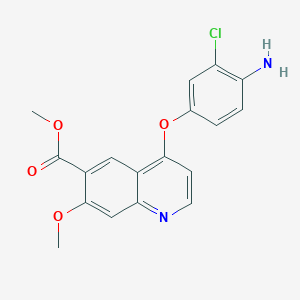
![3-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine](/img/structure/B3136505.png)
![2-[(1h-Imidazol-1-yl)methyl]phenol](/img/structure/B3136528.png)
